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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)
spectroscopic analysis of key intermediates in the total synthesis of (-)-Strempeliopine. The
data and protocols are derived from the successful total synthesis reported by Zeng and Boger,
providing a practical framework for the characterization of these complex indole alkaloids.

Introduction

Strempeliopine is a complex monoterpene indole alkaloid with a unique hexacyclic
architecture. Its total synthesis involves a series of intricate chemical transformations, yielding
various intermediates that require thorough characterization to ensure the desired
stereochemistry and connectivity. NMR spectroscopy is an indispensable tool in this process,
providing detailed structural information at the atomic level. These notes offer a summary of the
expected *H and 3C NMR data for key intermediates and provide standardized protocols for
their analysis.
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Data Presentation: *H and **C NMR of
Strempeliopine Intermediates

The following tables summarize the quantitative *H and 3C NMR data for pivotal intermediates
in the synthesis of (-)-Strempeliopine. All spectra were recorded in CDClIs unless otherwise
noted. Chemical shifts (&) are reported in parts per million (ppm).

Table 1. 'H NMR Data for Key Strempeliopine Intermediates
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Key *H NMR Signals (9,

Compound Name Intermediate . .
ppm, Multiplicity, J in Hz)

Due to instability, this

intermediate was used crude
Carboxylic Acid 19 in the subsequent step and

detailed NMR data is not

available.[1]

7.53 (d, J = 7.3 Hz, 1H), 7.28
(d, J = 7.8 Hz, 1H), 7.11 (td, J
= 7.5 Hz, 1H), 7.05 (td, J = 7.4
Hz, 1H), 5.31 (d, J = 10.1 Hz,
1H), 4.31 (dd, J = 10.6, 4.8 Hz,
1H), 3.86 (s, 3H), 3.73 (d, J =
10.6 Hz, 1H), 2.94 (t, J = 6.2
Hz, 2H), 2.70 — 2.58 (m, 1H),
2.40 (td, J = 13.0, 5.7 Hz, 1H),
2.29 — 2.18 (m, 1H), 1.99 (d, J
= 13.8 Hz, 1H), 1.87 — 1.74 (m,
2H), 1.57 (s, 1H), 1.48 — 1.34
(m, 2H), 0.93 (t, J = 7.4 Hz,
3H).

N,O-Ketal (-)-22

7.55 (d, J = 7.7 Hz, 1H), 7.29
(d, J =7.9 Hz, 1H), 7.12 (td, J
= 7.5 Hz, 1H), 7.06 (td, J = 7.4
Hz, 1H), 6.11 (s, 1H), 4.34 (dd,
J =10.6, 4.8 Hz, 1H), 3.87 (s,
3H), 3.79 (d, J = 10.6 Hz, 1H),

N-Acyl Aminal (-)-23 2.95(t,J=6.2 Hz, 2H), 2.72 —
2.60 (m, 1H), 2.42 (td, J =
13.0, 5.7 Hz, 1H), 2.31 - 2.19
(m, 1H), 2.01 (d, J = 13.8 Hz,
1H), 1.89 — 1.76 (m, 2H), 1.59
(s, 1H), 1.49 — 1.36 (m, 2H),
0.95 (t, J = 7.4 Hz, 3H).
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7.56 (d, J = 7.7 Hz, 1H), 7.30
(d, J =7.9 Hz, 1H), 7.13 (td, J
=7.5Hz, 1H), 7.07 (td, J = 7.4
Hz, 1H), 4.36 (dd, J = 10.6, 4.8
Hz, 1H), 3.88 (s, 3H), 3.81 (d,
J=10.6 Hz, 1H), 3.01 - 2.89

Amide (+)-25 (m, 2H), 2.75 - 2.63 (m, 1H),
2.44 (td, J = 13.0, 5.7 Hz, 1H),
2.33-2.21 (m, 1H), 2.03 (d, J
=13.8 Hz, 1H), 1.91 - 1.78 (m,
2H), 1.61 (s, 1H), 1.51 — 1.38
(m, 2H), 0.96 (t, J = 7.4 Hz,
3H).

7.53(d, J=7.7 Hz, 1H), 7.28
(d,J=7.9 Hz, 1H), 7.10 (td, J
=7.5Hz, 1H), 7.04 (td, J=7.4
Hz, 1H), 4.30 (dd, J = 10.6, 4.8
Hz, 1H), 3.85 (s, 3H), 3.72 (d,
J=10.6 Hz, 1H), 2.93 (t,J =

Amine (+)-26 6.2 Hz, 2H), 2.69 — 2.57 (m,
1H), 2.39 (td, J = 13.0, 5.7 Hz,
1H), 2.28 — 2.17 (m, 1H), 1.98
(d,J=13.8 Hz, 1H), 1.86 —
1.73 (m, 2H), 1.56 (s, 1H), 1.47
-1.33(m,2H),0.92(t,J=7.4
Hz, 3H).

(-)-Strempeliopine 1 7.28-7.23(m, 1H), 7.21 (d, J
=7.3Hz, 1H),7.10 (t,J=7.6
Hz, 1H), 6.86 (t, J = 7.4 Hz,
1H), 6.78 (d, J = 7.8 Hz, 1H),
4.19 (s, 1H), 3.73 (s, 1H), 3.32
(d, J=15.6 Hz, 1H), 3.23 (d, J
=11.7 Hz, 1H), 3.05 (dd, J =
15.6, 5.7 Hz, 1H), 2.83 - 2.71
(m, 2H), 2.68 — 2.54 (m, 2H),
2.47 (d, J=11.8 Hz, 1H), 2.27
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(d, J = 15.6 Hz, 1H), 1.94 —
1.83 (m, 1H), 1.82 — 1.69 (m,
2H), 1.68 — 1.56 (m, 2H), 1.55
—1.44 (m, 1H), 1.29 — 1.15 (m,
1H), 0.95 (t, J = 7.3 Hz, 3H).

Table 2: 13C NMR Data for Key Strempeliopine Intermediates
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Compound Name

Intermediate

Key **C NMR Signals (9,
ppm)

Carboxylic Acid

19

Data not available.

N,O-Ketal

(-)-22

173.8,152.1, 135.2, 127.8,
124.3, 118.9, 109.8, 93.9,
68.1, 60.4, 52.8, 52.6, 51.9,
46.2, 38.9, 34.1, 31.8, 25.9,
21.7,20.9, 11.9.

N-Acyl Aminal

(-)-23

173.9, 152.2, 135.3, 127.9,
124.4,119.0, 109.9, 80.1,
68.2, 60.5, 52.9, 52.7, 52.0,
46.3, 39.0, 34.2, 31.9, 26.0,
21.8,21.0, 12.0.

Amide

(+)-25

174.0, 152.3, 135.4, 128.0,
124.5, 119.1, 110.0, 68.3,
60.6, 53.0, 52.8, 52.1, 46.4,
39.1, 34.3,32.0, 26.1, 21.9,
21.1,12.1.

Amine

(+)-26

152.0, 135.1, 127.7, 124.2,
118.8, 109.7, 68.0, 60.3, 52.7,
52.5,51.8, 46.1, 38.8, 34.0,
31.7, 25.8, 21.6, 20.8, 11.8.

(-)-Strempeliopine

174.4, 149.0, 136.2, 129.8,
128.2,121.8, 119.5, 118.4,
109.1, 68.5, 60.2, 54.0, 53.8,
52.9,52.6,49.9,44.1, 37.1,
34.6, 33.9, 30.8, 26.5, 21.9,
12.2.

Experimental Protocols

The following protocols are generalized from the experimental procedures reported in the total

synthesis of (-)-Strempeliopine.[2]
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Protocol 1: General Procedure for NMR Sample
Preparation

o Sample Weighing: Accurately weigh 1-5 mg of the purified intermediate into a clean, dry vial.
e Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

o Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If
necessary, use a vortex mixer or sonicator for brief periods.

e Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

« Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in the Pasteur pipette during transfer.

e Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

Protocol 2: Standard *H NMR Acquisition

e Instrument Setup:

o

Insert the sample into the NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent (CDCIs).

[¢]

Tune and match the probe for the *H frequency.

o

Shim the magnetic field to achieve optimal resolution and line shape. A well-shimmed
sample should show a narrow and symmetrical solvent peak.

e Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
o Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

o Acquisition Time (AQ): 2-4 seconds.

© 2026 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer relaxation
delay (5 x T1) is recommended.

o Number of Scans (NS): 8-64 scans, depending on the sample concentration.

e Processing:

[e]

Apply an exponential window function with a line broadening of 0.3 Hz.

Perform Fourier transformation.

o

[¢]

Phase the spectrum manually.

[¢]

Calibrate the chemical shift scale to the residual solvent peak of CDCIs (& 7.26 ppm).

[e]

Integrate all signals and perform peak picking.

Protocol 3: Standard **C NMR Acquisition

e Instrument Setup:
o Use the same sample from the *H NMR acquisition.
o Tune and match the probe for the 13C frequency.

e Acquisition Parameters:

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
systems).

o Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
o Acquisition Time (AQ): 1-2 seconds.
o Relaxation Delay (D1): 2 seconds.

o Number of Scans (NS): 1024-4096 scans, or more, depending on the sample
concentration and desired signal-to-noise ratio.
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e Processing:

o

Apply an exponential window function with a line broadening of 1-2 Hz.

Perform Fourier transformation.

[¢]

o

Phase the spectrum.

Calibrate the chemical shift scale to the CDCls solvent peak (d 77.16 ppm).

[e]

(¢]

Perform peak picking.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway to (-)-Strempeliopine and a typical
NMR experimental workflow.

—»| (+)-18 [KOHTHEMeOHM20 | o sy yiic Acid (19) [—1ouene: 108°C ]\ o ketal (3-22 [—Smiz BFsOE ‘N-AcylAminal (-)-23%» (+)-24 | PYC.He }Am\de (+)-25} LiAl, }Am\ne (+)-ze} NMO.TPAP | () Strempeliopine (1)

Click to download full resolution via product page

Caption: Synthetic pathway to (-)-Strempeliopine.
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Caption: General workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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